Methyl-2-deoxy-alpha-L-erythro-pentofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

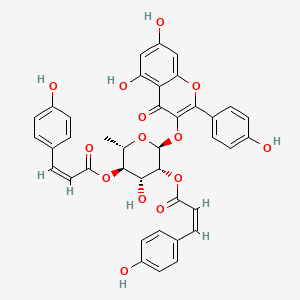

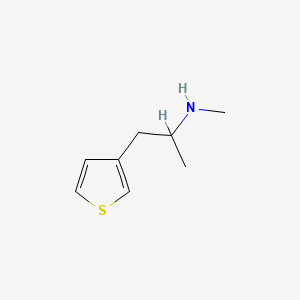

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.158 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has a molecular structure represented by the formula C6H12O4 . The exact structure details are not available in the search results.Physical And Chemical Properties Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has a molecular weight of 148.16 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.科学的研究の応用

Furanoid Glycal Synthesis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is a key intermediate in the synthesis of furanoid glycals . These furanoid glycals are highly functionalized chiral building blocks and have been used for the synthesis of structurally diverse molecules, including natural products with various biological activities .

Synthesis of Natural and Unnatural Products

Furanoid glycals derived from “Methyl-2-deoxy-alpha-L-erythro-pentofuranose” have been used in the synthesis of natural and unnatural products, including C -and N -nucleosides of biological importance .

Stereoselective Synthesis of Key Intermediates

Furanoid glycals have also been used for the stereoselective synthesis of various cyclic and acyclic key intermediates of significant interest .

Allylic Oxidation

Ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside, a derivative of “Methyl-2-deoxy-alpha-L-erythro-pentofuranose”, undergoes chemoselective allylic oxidation upon treatment with manganese dioxide or pyridinium dichromate to give hex-2-enopyranoside-4-ulose .

Selective Oxidation of Primary Hydroxyl Group

A modification of the Corey-Kim procedure can be used for the selective oxidation of the primary hydroxyl group in ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside .

DNA Damage Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has been used in the analysis of oxidative DNA damage. Specifically, it has been used in determining the levels of 3-(2-deoxy-β-D-erythro-pentafuranosyl)pyrimido[1,2-α]purin-10(3H)-one deoxyguanosine (M1dG), a major-peroxidation-derived DNA adduct and a biomarker of cancer risk .

作用機序

The mechanism of action of “Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is not specified in the search results. It’s typically used for research purposes.

Safety and Hazards

For safety, it’s recommended to rinse with pure water for at least 15 minutes in case of contact and consult a doctor . Use dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting if necessary . Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) .

特性

IUPAC Name |

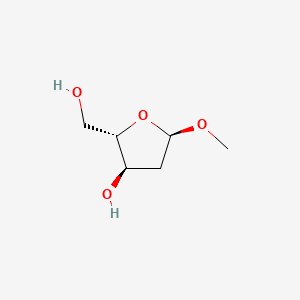

(2S,3R,5R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-NGJCXOISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H]([C@@H](O1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-2-deoxy-alpha-L-erythro-pentofuranose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。